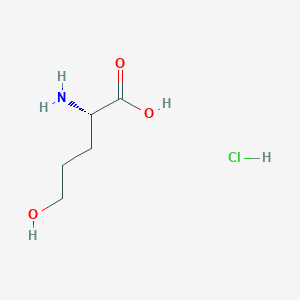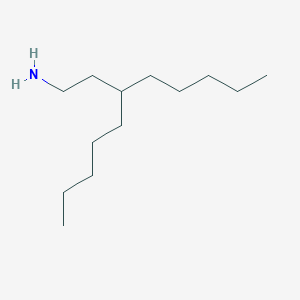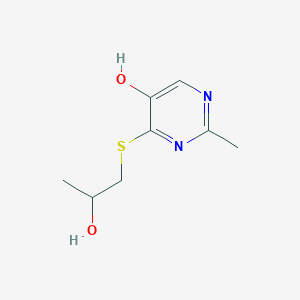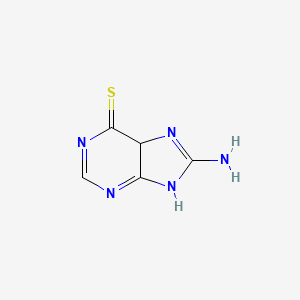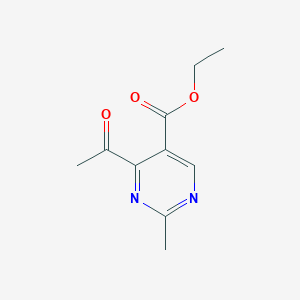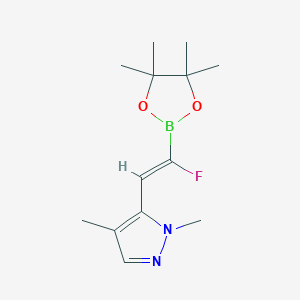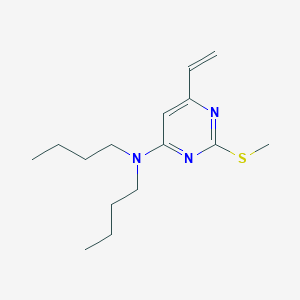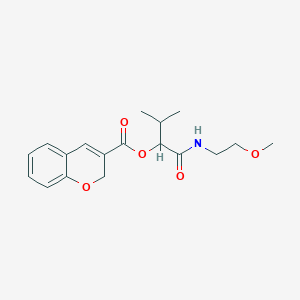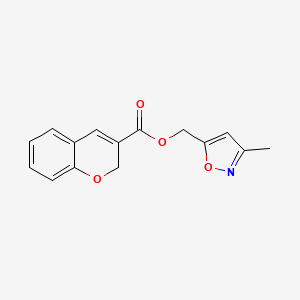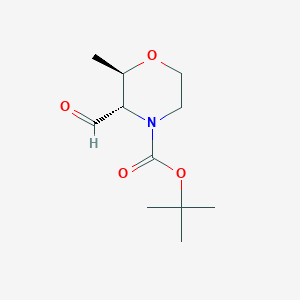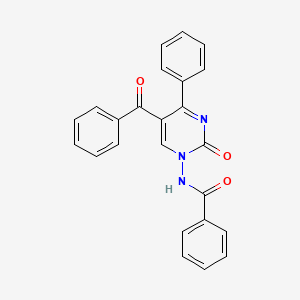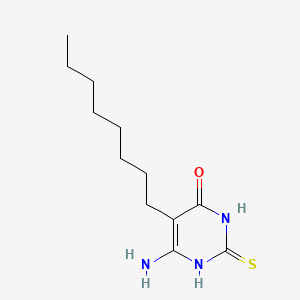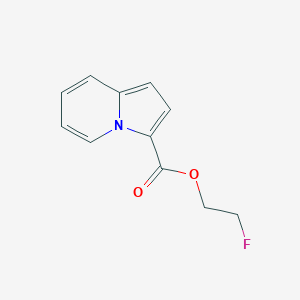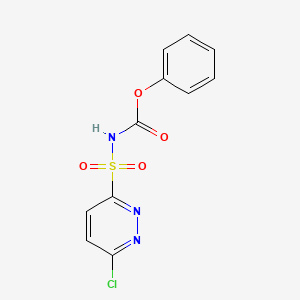
Phenyl (6-chloropyridazine-3-sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate is a chemical compound with the molecular formula C11H8ClN3O4S and a molecular weight of 313.72 g/mol . This compound is part of the sulfonylcarbamate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate typically involves the reaction of 6-chloropyridazine with phenyl isocyanate in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent sensor for detecting metal ions like zinc.
Industry: It is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the enzyme dihydropteroate synthase, which is crucial for the biosynthesis of folate in bacteria . This inhibition disrupts the production of nucleic acids, leading to the death of the bacterial cells.
Comparación Con Compuestos Similares
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate can be compared with other similar compounds such as:
Sulfachloropyridazine: Another sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
Pyridazine-based ligands: These compounds are used in the synthesis of transition metal complexes with various biological activities.
Quinoxaline derivatives: These compounds have applications in medicinal chemistry due to their antibacterial, antifungal, and anticancer properties.
Phenyl (6-chloropyridazin-3-yl)sulfonylcarbamate stands out due to its unique combination of a sulfonylcarbamate group and a chloropyridazine ring, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
89391-74-2 |
|---|---|
Fórmula molecular |
C11H8ClN3O4S |
Peso molecular |
313.72 g/mol |
Nombre IUPAC |
phenyl N-(6-chloropyridazin-3-yl)sulfonylcarbamate |
InChI |
InChI=1S/C11H8ClN3O4S/c12-9-6-7-10(14-13-9)20(17,18)15-11(16)19-8-4-2-1-3-5-8/h1-7H,(H,15,16) |
Clave InChI |
AXLVJKRDQCPNIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


